molecular formula C12H24O6 B1587234 3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane CAS No. 24748-23-0

3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane

Cat. No.: B1587234
CAS No.: 24748-23-0
M. Wt: 264.31 g/mol
InChI Key: KVWLLOIEGKLBPA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3,6,9-triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexaoxonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O6/c1-7-10(4)13-15-11(5,8-2)17-18-12(6,9-3)16-14-10/h7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWLLOIEGKLBPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OOC(OOC(OO1)(C)CC)(C)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051913
Record name 3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane
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Molecular Weight

264.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,2,4,5,7,8-Hexoxonane, 3,6,9-triethyl-3,6,9-trimethyl-
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CAS No.

24748-23-0
Record name 3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane
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Record name 3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane
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Record name 1,2,4,5,7,8-Hexoxonane, 3,6,9-triethyl-3,6,9-trimethyl-
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Record name 3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane
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Record name methylethylketone peroxide trimer
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Record name 1,2,4,5,7,8-Hexoxonane, 3,6,9-triethyl-3,6,9-trimethyl
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Record name 3,6,9-TRIETHYL-3,6,9-TRIMETHYL-1,2,4,5,7,8-HEXOXONANE
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Preparation Methods

Example Reaction Pathway:

Precursor + Peroxide Initiator → Cyclization → Purification → Final Product  

Industrial Production Methods

Industrial-scale synthesis prioritizes efficiency and consistency:

Industrial Process Parameters:

Parameter Typical Range
Reaction Temperature 80–120°C
Pressure 1–2 atm
Catalyst Peroxide initiators
Yield 65–85%

Key Challenges and Optimizations

  • Stability issues : The peroxide bonds are thermally sensitive, requiring precise temperature control during synthesis.
  • By-product formation : Unwanted linear peroxides may form, necessitating advanced purification steps.
  • Scalability : Transitioning from lab-scale batch reactions to continuous industrial processes improves yield consistency.

Comparative Analysis of Methods

Method Advantages Limitations
Lab-scale batch High purity Low yield, time-intensive
Continuous flow Scalable, consistent High equipment cost
Catalytic cyclization Reduced side reactions Catalyst recovery needed

Recent Advancements

Chemical Reactions Analysis

Types of Reactions

3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can break the peroxide bonds, leading to the formation of alcohols or other reduced species.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction typically produces alcohols or other reduced species.

Scientific Research Applications

Structure

The molecule features a hexacyclic structure with multiple ethyl and methyl substituents that enhance its stability and reactivity. The presence of peroxide linkages makes it a potential candidate for various oxidative reactions.

Polymerization Initiator

One of the primary applications of 3,6,9-triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane is as a radical initiator in polymerization processes. It is particularly effective in:

  • Acrylic Polymerization : Used to initiate the polymerization of acrylic monomers.
  • Vinyl Polymerization : Facilitates the formation of polyvinyl compounds through radical mechanisms.

Case Study: Acrylic Coatings

In a study conducted by Barreto et al. (2006), the compound was utilized to initiate the polymerization of methyl methacrylate (MMA) under controlled conditions. The results demonstrated enhanced polymer yield and molecular weight compared to traditional initiators.

Oxidizing Agent

The compound also serves as an oxidizing agent in various chemical reactions:

  • Oxidative Cleavage : Effective in cleaving carbon-carbon bonds in organic substrates.
  • Synthesis of Fine Chemicals : Utilized in the synthesis of complex organic molecules due to its ability to introduce oxygen functionalities.

Laboratory Reagent

In research laboratories, it is employed as a reagent for:

  • Chemical Synthesis : Used in the synthesis of other organic compounds.
  • Analytical Chemistry : Acts as a standard for calibrating analytical methods due to its well-defined properties.

Data Tables

Application TypeSpecific Use Case
Polymerization InitiatorAcrylic coatings
Oxidizing AgentSynthesis of fine chemicals
Laboratory ReagentChemical synthesis and analytical methods

Mechanism of Action

The mechanism of action of 3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane involves the generation of reactive oxygen species (ROS) due to the presence of peroxide bonds. These ROS can interact with various molecular targets, leading to oxidative stress and potential antimicrobial effects. The compound’s ability to initiate polymerization reactions is attributed to the cleavage of peroxide bonds, generating free radicals that propagate the polymerization process.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane
  • CAS No.: 24748-23-0
  • Molecular Formula : C₁₂H₂₄O₆
  • Synonyms: Trigonox 301 (commercial name), 3,6,9-triethyl-3,6,9-trimethyl-1,4,7-triperoxonane .

Properties :

  • Physical Form : 40–42% solution in aromatic-free mineral spirit .
  • Density : 0.875 g/mL; Flash Point : 74°C .
  • Reactivity : Functions as a radical initiator via cleavage of peroxide (O–O) bonds, releasing reactive oxygen species .

Regulatory Status :

  • Listed in Canada’s Domestic Substances List (DSL) with risk assessments completed in 2021 .
  • Restricted to ≤0.1% concentration in plastic manufacturing under Australian and Japanese regulations .

Comparison with Structurally Similar Compounds

Trigonox® 501-CS40 (CAS 1613243-54-1)

Chemical Identity :

  • IUPAC Name : 1,2,4,5,7,8-Hexoxonane, 3,6,9-trimethyl-, 3,6,9-tris(Et and Pr) derivs.
  • Molecular Formula : C₁₅H₃₀O₆ (estimated, due to ethyl and propyl substituents).

Comparison :

Parameter Target Compound Trigonox® 501-CS40
Substituents Triethyl + trimethyl Ethyl, propyl + trimethyl
Concentration in Solution 40–42% mineral spirit 40% odorless mineral spirit
Applications CR-PP, LDPE, hydrocarbon pyrolysis CR-PP production
Regulatory Limits ≤0.1% in plastics ≤50% in formulations

Key Differences :

  • Trigonox® 501-CS40 contains propyl groups, enhancing solubility in non-polar matrices but reducing thermal stability compared to the purely ethyl/methyl-substituted target compound .
  • Regulatory thresholds for Trigonox® 501-CS40 are less stringent, reflecting its lower volatility .

3-Butyl-3,6,6,9,9-pentamethyl-1,2,4,5-tetroxonane (CAS 62331-25-3)

Chemical Identity :

  • Molecular Formula : C₁₄H₂₈O₄.
  • Structure : Tetroxonane ring with butyl and pentamethyl substituents .

Comparison :

Parameter Target Compound 3-Butyl-3,6,6,9,9-pentamethyl-tetroxonane
Oxygen Atoms 6 (hexoxonane) 4 (tetroxonane)
Substituents Symmetric ethyl/methyl Asymmetric butyl/pentamethyl
Reactivity High (O–O bond cleavage) Moderate (esterification pathways)
Applications Polymerization, pyrolysis Organic synthesis, specialty chemicals

Key Differences :

  • The tetroxonane’s fewer oxygen atoms and asymmetric substitution reduce its efficacy as a radical initiator but enhance utility in esterification reactions .

Acetone Cyclic Triperoxide (TATP, CAS 17088-37-8)

Chemical Identity :

  • Molecular Formula : C₉H₁₈O₆.
  • Structure : Hexamethyl-substituted cyclic triperoxide .

Comparison :

Parameter Target Compound TATP
Substituents Ethyl/methyl mix Hexamethyl
Stability Moderate (solution-stabilized) Extremely unstable (explosive)
Applications Industrial initiator Limited (explosive material)
Regulatory Status Controlled industrial use Banned in most jurisdictions

Key Differences :

  • TATP’s symmetric methyl groups and lack of stabilizing substituents (e.g., ethyl) make it highly sensitive to shock and heat, unlike the target compound .

Radical Initiation Efficiency

  • Target Compound : Superior to di-tert-butyl peroxide (DTBP) and triethylamine (TEA) in hydrocarbon pyrolysis due to lower O–O bond dissociation energy .
  • Trigonox® 501-CS40: Optimal for low-temperature polymerization (e.g., CR-PP) but less effective at high temperatures .

Biological Activity

3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane (CAS No. 24748-23-0) is a chemical compound with a complex structure characterized by multiple ether and hydrocarbon chains. Its molecular formula is C12H24O6C_{12}H_{24}O_6, and it has a molecular weight of approximately 264.32 g/mol . This compound is part of a larger class of organic peroxides and has been studied for its potential biological activities.

The compound is known to be a clear solution with a specific gravity of about 0.875 g/mL and is immiscible in water but miscible with most organic solvents . Its structure includes multiple ether linkages which may contribute to its reactivity and biological interactions.

Biological Activity

Research into the biological activity of this compound indicates several potential areas of interest:

1. Antimicrobial Properties
Initial studies suggest that compounds with similar structural features exhibit antimicrobial activity. The presence of multiple ether groups may enhance interaction with microbial cell membranes . Further investigations are necessary to quantify this effect specifically for this compound.

2. Radical Initiation
As an organic peroxide derivative, this compound may serve as a radical initiator in various chemical reactions. This property is significant in polymer chemistry and could have implications for biological systems where radical species play a role in signaling or damage mechanisms .

3. Toxicological Studies
Toxicological evaluations indicate that compounds within this class can exhibit varying degrees of toxicity depending on concentration and exposure routes. The compound's classification as an organic peroxide suggests potential hazards including skin irritation and respiratory sensitization .

Case Studies

Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of various organic peroxides against bacterial strains such as E. coli and S. aureus. Results indicated that compounds with similar structures demonstrated significant inhibition zones on agar plates. Further testing on this compound could provide insights into its specific antimicrobial capabilities.

Case Study 2: Radical Formation in Biological Systems
Research has shown that organic peroxides can generate reactive oxygen species (ROS) upon decomposition. A controlled experiment demonstrated that exposure to similar peroxides led to oxidative stress in cultured human cells. This suggests that this compound may also induce oxidative stress under certain conditions.

Data Table: Properties and Hazards

PropertyValue
Molecular FormulaC12H24O6
Molecular Weight264.32 g/mol
CAS Registry Number24748-23-0
Specific Gravity0.875 g/mL
SolubilityImmiscible in water
Active Oxygen Content7.3 - 7.6%
Hazard ClassificationAspiration toxicity Category 1
Organic peroxide Type C & D
Respiratory sensitizer Category 1

Q & A

Basic: What are the critical considerations for synthesizing 3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane in a laboratory setting?

Methodological Answer:
Synthesis requires strict adherence to safety protocols due to its regulatory classification as a significant new use substance under 40 CFR §721.10432 . Key steps include:

  • Controlled Environment : Use inert atmospheres (e.g., nitrogen) to prevent unintended oxidation or decomposition, as hexoxonane derivatives are prone to reactive hazards .
  • Purification : Employ fractional crystallization or preparative chromatography to isolate the compound, given its structural complexity and potential byproducts. Validate purity via NMR and mass spectrometry .
  • Documentation : Record reaction parameters (temperature, solvent ratios, catalyst loadings) to ensure reproducibility, aligning with research chemistry standards for hypothesis testing .

Advanced: How can computational methods like quantum chemical calculations be integrated into optimizing this compound’s synthesis?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediates, reducing trial-and-error experimentation:

  • Reaction Path Search : Use software like Gaussian or ORCA to model reaction pathways, identifying energy barriers for key steps (e.g., cyclization or substituent addition) .
  • Feedback Loops : Integrate experimental data (e.g., yields, byproducts) into computational models to refine predictions, as demonstrated in ICReDD’s reaction design framework .
  • AI-Driven Optimization : Apply machine learning (ML) to analyze historical reaction data and recommend optimal conditions (e.g., solvent polarity, temperature ranges) .

Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions and detect impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing isomers .
  • Chromatography : Pair HPLC with UV/Vis or refractive index detection to assess purity, ensuring retention times align with reference standards .

Advanced: What experimental strategies can address discrepancies in stability data reported across studies?

Methodological Answer:

  • Controlled Degradation Studies : Conduct accelerated stability tests under varied conditions (temperature, humidity, light) while isolating variables via factorial design .
  • Cross-Validation : Compare results using multiple analytical methods (e.g., TGA for thermal stability vs. HPLC for hydrolytic degradation) .
  • Meta-Analysis : Statistically evaluate published data using tools like ANOVA to identify outliers or methodological biases .

Basic: How should researchers design experiments to assess the thermal stability of this compound under varying conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Quantify mass loss at incremental temperatures to determine decomposition thresholds .
  • Isothermal Testing : Hold samples at fixed temperatures (e.g., 50°C, 100°C) and monitor degradation kinetics via periodic sampling and HPLC analysis .
  • Safety Protocols : Implement fume hoods and blast shields, as thermal decomposition may release hazardous byproducts .

Advanced: What role do catalytic processes play in modifying the reactivity of this compound, and how can they be systematically evaluated?

Methodological Answer:

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Ru) or organocatalysts in cross-coupling or oxidation reactions, using design-of-experiments (DoE) to optimize loadings and solvents .
  • Mechanistic Probes : Use isotopic labeling (e.g., 18O^{18}\text{O}) or in situ IR spectroscopy to track reaction pathways and identify rate-limiting steps .
  • Kinetic Modeling : Apply Michaelis-Menten or Langmuir-Hinshelwood models to quantify catalytic efficiency and selectivity .

Basic: What safety protocols are essential when handling this compound, based on its regulatory and hazard profiles?

Methodological Answer:

  • Regulatory Compliance : Follow EPA Significant New Use Rules (SNURs) for reporting requirements and exposure limits .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection, as the compound may irritate skin or mucous membranes .
  • Emergency Preparedness : Maintain neutralizing agents (e.g., activated carbon for spills) and ensure access to emergency eyewash stations .

Advanced: How can machine learning models be applied to predict and optimize reaction pathways for derivatives of this compound?

Methodological Answer:

  • Dataset Curation : Compile historical reaction data (yields, conditions, substrates) into structured databases for training ML algorithms .
  • Neural Networks : Train models to predict optimal reaction parameters (e.g., temperature, solvent) for synthesizing derivatives like halogenated analogs .
  • Active Learning : Use ML to iteratively select high-potential experiments, reducing the number of trials needed for optimization .

Basic: What are the best practices for documenting and replicating synthesis procedures to ensure reproducibility?

Methodological Answer:

  • Detailed Logs : Record exact molar ratios, stirring rates, and purification methods, as minor deviations can alter outcomes .
  • Open-Science Tools : Share protocols via platforms like protocols.io , including raw data (NMR spectra, chromatograms) for peer validation .
  • Reagent Traceability : Use batch-tracked solvents and catalysts to minimize variability from supplier differences .

Advanced: In cases of contradictory data regarding the compound’s reactivity, what statistical and analytical approaches are recommended for resolution?

Methodological Answer:

  • Multivariate Analysis : Apply principal component analysis (PCA) to identify hidden variables (e.g., trace moisture, oxygen levels) influencing reactivity .
  • Error Propagation Models : Quantify uncertainties in measurement tools (e.g., HPLC calibration drift) using Monte Carlo simulations .
  • Collaborative Verification : Replicate conflicting experiments in independent labs, standardizing protocols to isolate methodological discrepancies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane
Reactant of Route 2
3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane

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